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Introduction
Neuroblastoma (NB) remains a significant challenge in pediatric oncology, particularly in high-

risk and relapsed/refractory cases. The complex genetic and epigenetic landscape of

neuroblastoma necessitates the development of novel therapeutic strategies that can

overcome resistance to conventional therapies. CUDC-907 (Fimepinostat) is a first-in-class,

orally bioavailable small molecule that dually inhibits histone deacetylases (HDACs) and

phosphoinositide 3-kinases (PI3Ks).[1] This dual-inhibition strategy is particularly relevant for

neuroblastoma, a malignancy frequently driven by aberrant signaling through the PI3K/AKT

pathway and epigenetic dysregulation, often involving the MYCN oncogene.[1][2] This technical

guide provides a comprehensive overview of the preclinical studies of CUDC-907 in

neuroblastoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed

experimental protocols.

Mechanism of Action
CUDC-907 exerts its anti-tumor effects in neuroblastoma through a multi-pronged approach,

primarily by simultaneously targeting the PI3K/AKT and HDAC pathways. This dual inhibition

leads to a cascade of downstream effects that collectively inhibit tumor growth, induce

apoptosis, and reduce the cancer stem cell population.[2][3][4]

The core mechanism involves:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b612121?utm_src=pdf-interest
https://www.benchchem.com/product/b612121?utm_src=pdf-body
https://www.spandidos-publications.com/10.3892/ijo.2023.5602
https://www.spandidos-publications.com/10.3892/ijo.2023.5602
https://pmc.ncbi.nlm.nih.gov/articles/PMC8870466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8870466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10783937/
https://www.researchgate.net/publication/376355654_The_dual_HDAC_and_PI3K_inhibitor_CUDC-907_inhibits_tumor_growth_and_stem-like_properties_by_suppressing_PTX3_in_neuroblastoma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PI3K Inhibition: CUDC-907 inhibits class I PI3K isoforms, leading to decreased

phosphorylation of AKT. This disrupts a critical survival signaling pathway in neuroblastoma

cells.[3]

HDAC Inhibition: By inhibiting class I and II HDACs, CUDC-907 leads to an increase in

histone acetylation, such as on H3K9, which alters chromatin structure and gene expression.

[2] This epigenetic modulation can reactivate tumor suppressor genes and inhibit the

expression of oncogenes.

MYCN Downregulation: A key consequence of both PI3K and HDAC inhibition is the

downregulation of MYCN, a critical driver of neuroblastoma pathogenesis.[1][2] HDAC

inhibitors can decrease MYCN transcription, while PI3K/AKT pathway inhibition can reduce

MYCN protein stability.[1]

Induction of Apoptosis: CUDC-907 induces apoptosis by modulating the expression of Bcl-2

family proteins and activating caspases.[3]

Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, contributing to

its anti-proliferative effects.[2]

Inhibition of Cancer Stem-like Properties: CUDC-907 has been demonstrated to suppress

the stem-like properties of neuroblastoma cells by inhibiting Pentraxin 3 (PTX3), a ligand for

the cancer stem cell marker CD44.[1][3] This suggests a potential to target the cellular

population responsible for tumor initiation and relapse.

Suppression of MAPK/ERK Pathway: In addition to the PI3K/AKT pathway, CUDC-907 has

also been shown to suppress the MAPK/ERK signaling pathway in neuroblastoma cells.[1][3]

Signaling Pathways
The following diagram illustrates the key signaling pathways affected by CUDC-907 in

neuroblastoma.
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Caption: CUDC-907 signaling pathways in neuroblastoma.

Quantitative Data Summary
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In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of CUDC-907 has been evaluated in a panel

of human neuroblastoma cell lines, demonstrating potent activity in both MYCN-amplified and

MYCN-non-amplified contexts.

Cell Line MYCN Status IC50 (nM) Reference

SK-N-BE(2) Amplified 5.53 [3]

IMR32 Amplified 10.25 [3]

NGP Amplified 1940 [2]

LAN-5 Amplified 910 [2]

SK-N-SH Non-amplified 46.22 [3]

SH-SY5Y Non-amplified 23.55 [3]

SK-N-AS Non-amplified 38.96 [3]

Note: IC50 values from different studies may vary due to different experimental conditions.

In Vitro Effects on Apoptosis and Cell Cycle
CUDC-907 treatment leads to a dose-dependent increase in apoptosis and alters cell cycle

distribution in neuroblastoma cell lines.[2]
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Cell Line Treatment
Effect on
Apoptosis

Effect on Cell
Cycle

Reference

SH-SY5Y
0.5 µM CUDC-

907

1.45-fold

increase in early

apoptotic cells

0.88-fold

decrease in S

phase, 1.6-fold

increase in G2/M

phase

[2]

SH-SY5Y 1 µM CUDC-907

1.74-fold

increase in early

apoptotic cells

0.62-fold

decrease in S

phase, 1.7-fold

increase in G2/M

phase

[2]

NGP
0.5 µM CUDC-

907

1.46-fold

increase in early

apoptotic cells

Not Reported [2]

NGP 1 µM CUDC-907

1.86-fold

increase in early

apoptotic cells

Not Reported [2]

Experimental Protocols
Cell Culture
Human neuroblastoma cell lines (e.g., SK-N-BE(2), IMR32, SK-N-SH, SH-SY5Y, SK-N-AS,

NGP, LAN-5) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with

10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a

humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8/MTT)
Seed neuroblastoma cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow

to adhere overnight.

Treat cells with a serial dilution of CUDC-907 (e.g., 0-100 nM or 0-10 µM) for 72 hours.
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Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate

for 2-4 hours at 37°C.

For MTT, add 150 µL of DMSO to dissolve formazan crystals.

Measure the absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.

Calculate the IC50 values using non-linear regression analysis in GraphPad Prism or similar

software.

Seed Cells Overnight Adhesion CUDC-907 Treatment (72h) Add CCK-8/MTT Incubate (2-4h) Read Absorbance Calculate IC50
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Caption: Cell viability assay workflow.

Colony Formation Assay
Plate neuroblastoma cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

Treat with various concentrations of CUDC-907 (e.g., 2, 4, 8, 16 nM) for 48 hours.[5]

Replace the medium with fresh, drug-free medium and culture for 10-14 days until visible

colonies form.

Wash the colonies with PBS, fix with 4% paraformaldehyde or 10% formalin for 15-20

minutes.

Stain with 0.5% crystal violet solution for 10-20 minutes.

Wash with water, air dry, and count the number of colonies (typically >50 cells).

Apoptosis Assay (Annexin V/PI Staining)
Seed cells in 6-well plates and treat with CUDC-907 for 16-24 hours.

Harvest cells, including any floating cells, and wash with cold PBS.
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Resuspend cells in 1X Annexin V binding buffer.

Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15

minutes at room temperature.

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis
Treat cells with CUDC-907 for 16-24 hours.

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

Incubate for 30 minutes at 37°C.

Analyze the DNA content by flow cytometry.

Western Blot Analysis
Lyse CUDC-907-treated and control cells in RIPA buffer containing protease and

phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those

against: p-AKT, total AKT, p-ERK, total ERK, MYCN, cleaved caspase-3, Bcl-2, Bax, acetyl-

Histone H3, and GAPDH or β-actin as a loading control.

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Sphere Formation Assay
Plate single cells in ultra-low attachment plates or flasks in serum-free sphere-forming

medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

Treat with various concentrations of CUDC-907.

Culture for 7-14 days and count the number of neurospheres.

In Vivo Xenograft Studies
Subcutaneously inject neuroblastoma cells (e.g., 1x10⁷ SK-N-BE(2) cells) into the flank of

immunodeficient mice (e.g., BALB/c nude mice).

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and

control groups.

Administer CUDC-907 orally (p.o.) at a specified dose and schedule (e.g., 25 mg/kg daily).[3]

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

At the end of the study, excise tumors for further analysis (e.g., IHC, Western blot).

Inject NB Cells Tumor Growth Randomize Mice Treat (CUDC-907/Vehicle) Monitor Tumor Volume & Weight Excise Tumors for Analysis

Click to download full resolution via product page

Caption: In vivo xenograft study workflow.

Mechanisms of Resistance
While CUDC-907 has shown significant preclinical promise, understanding potential resistance

mechanisms is crucial for its clinical development. Studies in other cancer types, such as

pancreatic cancer, suggest that long-term treatment with CUDC-907 may lead to the

compensatory activation of the mTOR and MEK/ERK signaling pathways.[6][7] This suggests

that combination therapies targeting these escape pathways could be a strategy to overcome

resistance.
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Clinical Development
Preclinical findings have paved the way for clinical investigations of CUDC-907. A phase 1 trial

(NCT01742988) has been conducted in adults with relapsed or refractory lymphoma and

multiple myeloma.[8] Of particular relevance to pediatrics, a phase 1 study (NCT02909777) has

evaluated CUDC-907 in children and young adults with relapsed or refractory solid tumors,

including neuroblastoma, CNS tumors, and lymphoma.[9][10][11] An expansion cohort in this

study is planned to further evaluate the recommended phase 2 dose in patients with MYCN-

amplified neuroblastoma.[12]

Conclusion
CUDC-907 is a promising therapeutic agent for neuroblastoma with a well-defined dual

mechanism of action targeting both epigenetic and key survival signaling pathways. Preclinical

studies have consistently demonstrated its potent anti-tumor activity in vitro and in vivo,

particularly through the downregulation of the critical oncogene MYCN and the inhibition of

cancer stem-like properties. The data summarized in this guide provide a strong rationale for

the continued clinical investigation of CUDC-907 as a single agent or in combination with other

therapies for the treatment of high-risk and relapsed/refractory neuroblastoma. The detailed

protocols provided herein serve as a resource for researchers to further explore the therapeutic

potential of this novel dual inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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